molecular formula C14H20ClNO B7873110 N-(4-Chloro-2-methoxybenzyl)cyclohexanamine

N-(4-Chloro-2-methoxybenzyl)cyclohexanamine

Cat. No.: B7873110
M. Wt: 253.77 g/mol
InChI Key: DJAFQQIFIGSWFJ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methoxybenzyl)cyclohexanamine is an organic compound characterized by the presence of a cyclohexane ring bonded to a benzylamine moiety, which is substituted with a chlorine atom and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methoxybenzyl)cyclohexanamine typically involves the reaction of 4-chloro-2-methoxybenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methoxybenzyl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 4-chloro-2-methoxybenzylamine.

    Substitution: Formation of various substituted benzylamines or benzylthiols.

Scientific Research Applications

N-(4-Chloro-2-methoxybenzyl)cyclohexanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methoxybenzyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chloro-2-methoxybenzyl)amine: Similar structure but lacks the cyclohexane ring.

    N-(4-Methoxybenzyl)cyclohexanamine: Similar structure but lacks the chlorine atom.

    N-(4-Chloro-2-methoxyphenyl)cyclohexanamine: Similar structure but with a phenyl ring instead of a benzyl group.

Uniqueness

N-(4-Chloro-2-methoxybenzyl)cyclohexanamine is unique due to the combination of its cyclohexane ring, benzylamine moiety, and specific substitutions (chlorine and methoxy groups). This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(4-chloro-2-methoxyphenyl)methyl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-17-14-9-12(15)8-7-11(14)10-16-13-5-3-2-4-6-13/h7-9,13,16H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAFQQIFIGSWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CNC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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